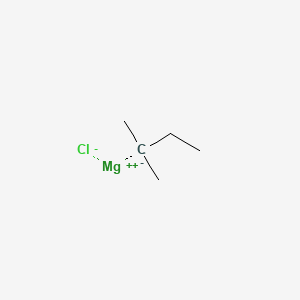

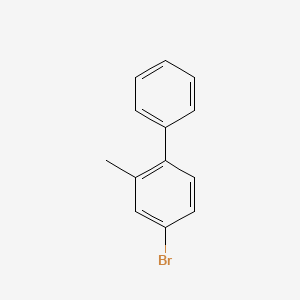

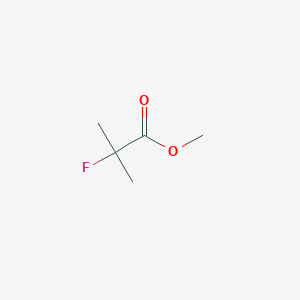

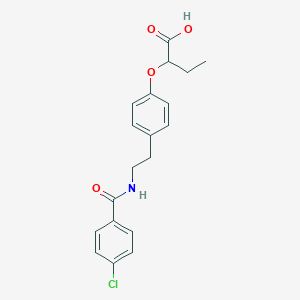

![molecular formula C10H19N3O4 B1588575 5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid CAS No. 42854-54-6](/img/structure/B1588575.png)

5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid

Descripción general

Descripción

5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid, commonly known as leucine or L-leucine, is an essential amino acid that plays a crucial role in protein synthesis and muscle growth. Leucine is one of the three branched-chain amino acids (BCAAs) along with isoleucine and valine. It is found in high concentrations in dietary sources such as meat, dairy, and legumes. Leucine is widely used in scientific research for its potential therapeutic benefits.

Aplicaciones Científicas De Investigación

Synthesis Techniques : 5-Amino-4-oxopentanoic acid hydrochloride was synthesized using levulinic acid through a process involving esterification, bromination, reaction with potassium phthalimide, and acidolysis, achieving an overall yield of 44% (Yuan, 2006).

Production of Isotopomers : A method was described for preparing any isotopomer of 5-Amino-4-oxopentanoic acid, known as a precursor in the biosynthesis of biologically active porphyrins. This method provides high-yield preparation of isotopomers, which are essential in studies related to photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Intermediate for Amino Acid Synthesis : Certain compounds were identified as useful intermediates for synthesizing various natural and non-natural α-amino acids and their derivatives. This potential was illustrated through the synthesis of 2-amino-5-hydroxy-4-oxopentanoic acid and 2-amino-4-oxohexanoic acid derivatives (Burger et al., 1992).

Electrosynthesis Method : The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was studied, examining factors such as cathode material, electricity amount, solvent nature, and cell design. This method's yield and quality of the product were meticulously analyzed, leading to an optimized production process (Konarev, Lukyanets & Negrimovskii, 2007).

Molecular Building Blocks : Linear and potentially three connecting amino acid derived ligands were prepared by reacting appropriate terephthaloyl dichloride or benzene-1,3,5-tricarbonyl trichloride with methyl ester protected amino acids. These compounds, utilized in hydrogen bonded 2D and 3D nets, are crucial in categorizing amino acid derivatives based on hydrogen bond patterns and final structures (Karmakar et al., 2014).

Propiedades

IUPAC Name |

5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)8(12)9(15)13-6(10(16)17)3-4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDVDTMEVBYRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413461 | |

| Record name | Val-Gln | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Val-Gln | |

CAS RN |

42854-54-6 | |

| Record name | Val-Gln | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.